molecular formula C13H14O3 B1139494 6,7,8,9-Tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneaceticacid CAS No. 520505-01-5

6,7,8,9-Tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneaceticacid

Cat. No. B1139494
CAS RN: 520505-01-5
M. Wt: 218.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6,7,8,9-Tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneaceticacid” is a γ-Hydroxybutyric acid antagonist. It’s also known as 3-hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one .


Molecular Structure Analysis

The molecular formula of this compound is C13H14O3. The InChI code is 1S/C11H12O2/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7,12H,1-4H2 .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 98-100°C . Its molecular weight is 176.22 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It’s associated with hazard statements H315, H319, and H335, which refer to skin irritation, eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADPGHINQMWEAG-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C(=CC(=O)O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2C(/C(=C/C(=O)O)/C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid

CAS RN

326809-98-7
Record name NCS-382
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0326809987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NCS-382
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WW2CD9KK4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-Tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneaceticacid
Reactant of Route 2
6,7,8,9-Tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneaceticacid
Reactant of Route 3
6,7,8,9-Tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneaceticacid
Reactant of Route 4
6,7,8,9-Tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneaceticacid
Reactant of Route 5
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Reactant of Route 6
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Q & A

ANone: NCS-382 is a semirigid analog of GHB.

    ANone: The provided research focuses primarily on the pharmacological properties of NCS-382. Data on material compatibility and stability under various conditions is not explicitly discussed.

    A: NCS-382 is not reported to possess catalytic properties. The research primarily investigates its potential as a pharmacological tool for studying GHB receptors. [, ]

    A: While the provided research does not detail specific computational studies on NCS-382, it acknowledges the need for further investigation into the structural requirements of GHB receptor-ligand interactions. [] Computational chemistry and modeling could be valuable tools in this pursuit.

    A: Research on NCS-382 analogs has provided insights into its SAR. Studies have shown that the R-enantiomer of NCS-382 exhibits higher affinity for GHB receptors compared to the S-enantiomer, highlighting the importance of stereochemistry. [, ] Additionally, modifications to the cyclic structure of NCS-382, such as the introduction of cyclohexene and cyclopentene rings, have yielded analogs with even higher affinity for GHB receptors. [] These findings suggest that the size and conformation of the cyclic moiety are crucial for binding affinity.

    ANone: Specific information about the stability of NCS-382 under various conditions and formulation strategies is not elaborated on in the provided research.

    ANone: The provided research focuses on the pharmacological characterization of NCS-382, and does not address specific SHE regulations related to the compound. As a research chemical, standard laboratory safety procedures would apply.

    A: While detailed PK/PD studies are not presented in the research, some findings suggest that NCS-382 can cross the blood-brain barrier and exert central effects. [, ] Its metabolic fate and elimination pathways require further investigation.

    ANone: The development of resistance or cross-resistance to NCS-382 has not been reported in the provided research.

    A: The research primarily focuses on the pharmacological characterization of NCS-382. While acute toxicity studies are not detailed, some studies suggest potential adverse effects. For instance, high doses of NCS-382 have been associated with motor impairment in mice. [] Further research is needed to fully characterize its toxicological profile, particularly long-term effects.

    ANone: The provided research focuses primarily on the pharmacological characterization of NCS-382 as a tool to investigate GHB receptors. Information regarding drug delivery, biomarkers, analytical methods, environmental impact, and other aspects are not discussed in the context of NCS-382.

    ANone: Yes, research on NCS-382 holds potential for cross-disciplinary collaborations. Furthering our understanding of its interaction with GHB receptors necessitates expertise from:

    • Medicinal Chemistry: to design and synthesize novel NCS-382 analogs with improved pharmacological profiles, focusing on enhanced affinity, selectivity, and potentially separating the agonist and antagonist activities. []

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